![molecular formula C10H18N2O2 B6616912 tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate CAS No. 1895870-72-0](/img/structure/B6616912.png)
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is a chemical compound with a unique bicyclic structure. . The compound’s structure features a tert-butyl group attached to a bicyclic azabicyclohexane ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the azabicyclohexane ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azabicyclohexane derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine: The compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for the design of novel therapeutic agents.
Industry: In industrial research, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable carbamate linkages with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: This compound has a similar bicyclic structure but features an oxygen atom in the ring, which imparts different chemical properties.
tert-Butyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: Another similar compound with an oxygen atom in the ring, but with different stereochemistry, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its azabicyclohexane ring structure, which provides distinct reactivity and stability compared to its oxygen-containing counterparts.
Properties
CAS No. |
1895870-72-0 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10+/m0/s1 |
InChI Key |
IJHTZGBRXSYOMG-OIBJUYFYSA-N |
SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12C[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



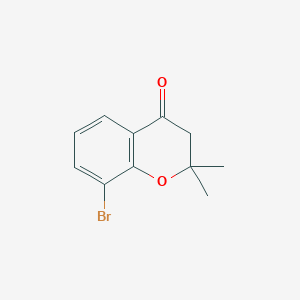
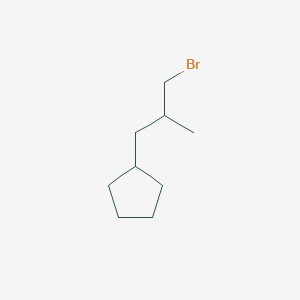
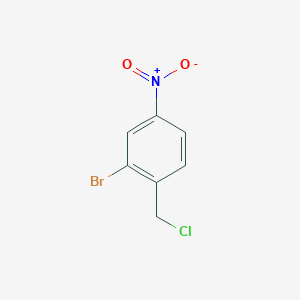
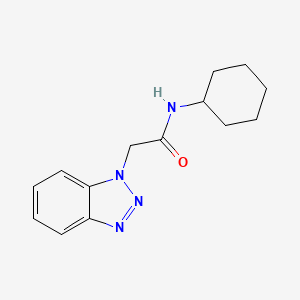
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
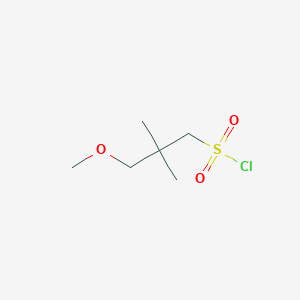
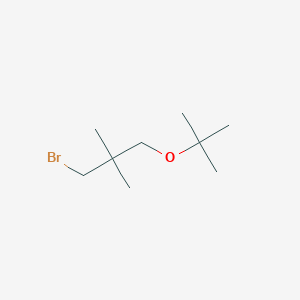

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
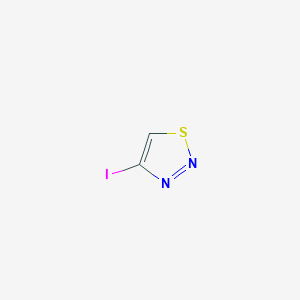
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid](/img/structure/B6616934.png)

